1-methyl-1H-pyrazole-4,5-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

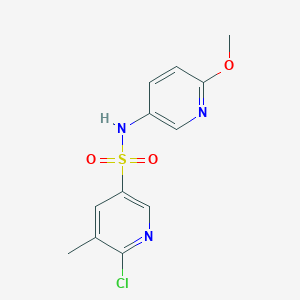

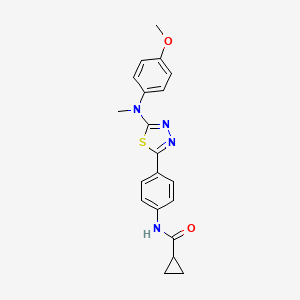

“1-methyl-1H-pyrazole-4,5-dicarboxylic acid” is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group at positions 4 and 5 . It is a member of pyrazoles and a dicarboxylic acid .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCc1n[nH]c(C(O)=O)c1C(O)=O . The InChI key is WPKJUUKSWNCKPZ-UHFFFAOYSA-N . Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 226.23 . It is a solid at room temperature . The InChI code is1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3 .

Scientific Research Applications

Synthesis and Characterization of Pyrazole-Dicarboxylate Derivatives

1-methyl-1H-pyrazole-4,5-dicarboxylic acid, as a pyrazole-dicarboxylate derivative, plays a significant role in coordination chemistry. Research by Radi et al. (2015) introduced three novel pyrazole-dicarboxylate acid derivatives that have shown unique coordination and chelation properties with certain metals like Cu(II), Co(II), and Zn(II). These derivatives were synthesized, characterized, and their crystallization properties were studied, leading to the formation of mononuclear chelate complexes. The study emphasized the potential of these derivatives in forming 2D hydrogen bonded networks, a feature relevant in the development of new materials and in catalysis (Radi et al., 2015).

Spectral and Theoretical Investigations

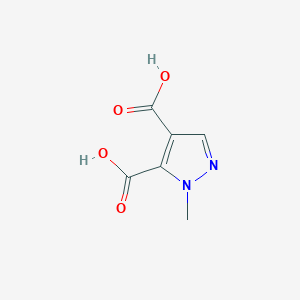

In the realm of spectral and structural analysis, the work of Viveka et al. (2016) is noteworthy. They focused on the combined experimental and theoretical study of a biologically important pyrazole-4-carboxylic acid derivative, namely 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This study utilized various spectroscopic techniques and theoretical methods, like density functional theory (DFT), to elucidate the structure and properties of the compound. Such investigations are crucial for understanding the electronic and molecular structure, which can be fundamental for further applications in various scientific fields (Viveka et al., 2016).

Molecular Docking Studies

Another interesting application area is in molecular docking studies, as explored by Ganga Reddy et al. (2022). They synthesized new pyrazole-4-carboxylic acid derivatives and conducted molecular docking studies to predict binding interactions with target proteins. Such studies are fundamental in drug discovery and development, helping in the understanding of the interaction between small molecules and proteins at the molecular level (Ganga Reddy et al., 2022).

properties

IUPAC Name |

2-methylpyrazole-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-4(6(11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJAUJFFLWQSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)

![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)

![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)